molecular formula C8H6BrFO2 B12978829 3-Bromo-4-fluoro-2-methylbenzoic acid

3-Bromo-4-fluoro-2-methylbenzoic acid

Cat. No.: B12978829
M. Wt: 233.03 g/mol
InChI Key: WNNAZWLZSGEOGX-UHFFFAOYSA-N
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Description

3-Bromo-4-fluoro-2-methylbenzoic acid is an organic compound with the molecular formula C8H6BrFO2. It is a derivative of benzoic acid, where the benzene ring is substituted with bromine, fluorine, and a methyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-Bromo-4-fluoro-2-methylbenzoic acid can be achieved through several synthetic routes. One common method involves the bromination and fluorination of a suitable precursor. For instance, fluorobenzene can be reacted with acetyl chloride in the presence of an acylation catalyst like aluminum chloride at temperatures ranging from 0°C to 100°C. The resulting product is then brominated with bromine at temperatures between 50°C and 150°C. Finally, the brominated product is treated with a hypochlorite solution to yield this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-fluoro-2-methylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while substitution reactions can produce various substituted benzoic acids.

Scientific Research Applications

3-Bromo-4-fluoro-2-methylbenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-4-fluoro-2-methylbenzoic acid depends on its specific application. In chemical reactions, its reactivity is influenced by the electron-withdrawing effects of the bromine and fluorine substituents, which can stabilize reaction intermediates. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-4-fluoro-2-methylbenzoic acid is unique due to the presence of both bromine and fluorine substituents on the benzene ring, which imparts distinct electronic and steric properties. These features make it a valuable intermediate in organic synthesis and a potential candidate for developing new materials and pharmaceuticals.

Properties

IUPAC Name

3-bromo-4-fluoro-2-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO2/c1-4-5(8(11)12)2-3-6(10)7(4)9/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNNAZWLZSGEOGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1Br)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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